(Rac)-Salvianic acid A

Descripción

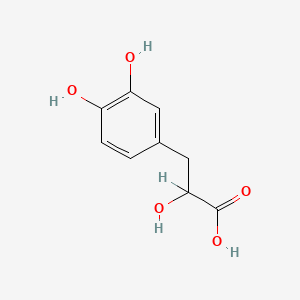

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid has been reported in Salvia miltiorrhiza, Salvia officinalis, and other organisms with data available.

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFLSMZLRSPALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865081 |

Source

|

| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23028-17-3 |

Source

|

| Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23028-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3,4-Dihydroxyphenyl)lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(Rac)-Salvianic acid A basic chemical properties

An In-depth Technical Guide to (Rac)-Salvianic Acid A

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (Rac)-Danshensu, is a racemic phenolic acid compound that has garnered significant interest in the scientific community. It is a water-soluble component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the basic chemical properties, experimental protocols for its purification and analysis, and its involvement in key signaling pathways. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

This compound is a key bioactive constituent with notable antioxidant properties.[1][2] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | (Rac)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |

| Common Names | (Rac)-Danshensu, this compound | [1][2] |

| CAS Number | 23028-17-3 | [3] |

| Molecular Formula | C₉H₁₀O₅ | [2][3] |

| Molecular Weight | 198.17 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO. A general formulation for in vivo experiments is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS. | [1] |

| Storage | Store powder at -20°C. |

Synthesis and Purification

Chemical Synthesis

The chemical synthesis of this compound can be achieved through various routes, often starting from 3,4-dihydroxybenzaldehyde (B13553). A general synthetic approach involves the following key transformations[4]:

-

Protection of the catechol moiety: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are typically protected, for instance, through benzylation.

-

Chain extension: A two-carbon unit is introduced at the aldehyde position. This can be accomplished via reactions like the Darzens condensation to form a glycidic ester, followed by ring-opening.

-

Formation of the α-hydroxy acid: The intermediate is then converted to the final α-hydroxypropanoic acid structure. This may involve reduction of a keto group followed by hydrolysis of an ester.

-

Deprotection: The protecting groups on the catechol are removed to yield this compound.

A detailed, step-by-step experimental protocol for the complete synthesis is currently under development and will be provided in a future revision of this document.

Purification from Natural Sources

This compound is naturally present in Salvia miltiorrhiza. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Chromatographic Purification

-

Extraction:

-

The dried roots of Salvia miltiorrhiza are powdered.

-

The powdered material is extracted with an aqueous-ethanolic solution (e.g., 70-80% ethanol) under reflux.

-

The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

-

Macroporous Resin Chromatography (Initial Purification):

-

The crude extract is dissolved in water and the pH is adjusted to 3-4.

-

The solution is loaded onto a pre-treated macroporous resin column (e.g., AB-8 type).

-

The column is washed with deionized water to remove impurities like sugars and salts.

-

Elution is performed with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70%).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound.

-

-

Polyamide Column Chromatography (Further Purification):

-

The enriched fractions from the previous step are combined and concentrated.

-

The concentrate is loaded onto a polyamide column.

-

The column is eluted with an appropriate solvent system (e.g., 45% ethanol).

-

Fractions are again collected and analyzed for purity.

-

-

Final Purification (Optional):

-

For obtaining high-purity this compound, preparative HPLC can be employed on the purest fractions from the polyamide column.

-

The final pure compound is obtained after solvent evaporation and lyophilization.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound. The following are typical chemical shifts observed in DMSO-d₆.

¹H NMR (DMSO-d₆):

-

δ ~6.4-6.7 ppm: Multiplets corresponding to the aromatic protons on the catechol ring.

-

δ ~4.0-4.2 ppm: A doublet of doublets or a triplet corresponding to the proton on the α-carbon (CH-OH).

-

δ ~2.6-2.9 ppm: Two doublets of doublets corresponding to the diastereotopic protons of the β-methylene group (CH₂).

-

δ ~3.0-5.0 ppm (broad): Signals for the hydroxyl and carboxylic acid protons, which are exchangeable. The exact chemical shifts can vary depending on concentration and water content.

¹³C NMR (DMSO-d₆):

-

δ ~175 ppm: Carboxylic acid carbon (COOH).

-

δ ~144-145 ppm: Carbons of the catechol ring attached to hydroxyl groups.

-

δ ~128-130 ppm: Quaternary carbon of the catechol ring.

-

δ ~115-120 ppm: Carbons of the catechol ring.

-

δ ~71 ppm: α-carbon (CH-OH).

-

δ ~40 ppm: β-carbon (CH₂).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 197.045.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

-

~3400 cm⁻¹ (broad): O-H stretching vibrations from the phenolic and carboxylic acid hydroxyl groups.

-

~1700 cm⁻¹: C=O stretching vibration of the carboxylic acid.

-

~1600, 1520, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1280 cm⁻¹: C-O stretching of the carboxylic acid and phenolic groups.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It is known to modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.[2]

Activation of the Nrf2/HO-1 Pathway

This compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

References

Unraveling the Structure of (Rac)-Salvianic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Salvianic acid A , a racemic mixture of Salvianic acid A, also known as Danshensu, is a phenolic acid with significant interest in the pharmaceutical and research communities. The naturally occurring enantiomer, (R)-Salvianic acid A, is a key water-soluble bioactive component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza)[1]. This guide provides an in-depth overview of the structural elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows essential for its identification and characterization.

Chemical Identity and Stereochemistry

Salvianic acid A is chemically known as (2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, with the chemical formula C₉H₁₀O₅[2]. The "(Rac)-" prefix denotes a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. While the natural product is typically the (R)-enantiomer, synthetic routes often yield the racemic form[1]. The structural elucidation process, therefore, encompasses not only the determination of its planar structure but also the characterization of its stereochemistry.

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for Salvianic acid A.

Table 1: ¹H NMR Spectral Data of Salvianic Acid A (Danshensu)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.25 | dd | 8.0, 4.5 |

| H-3α | 2.95 | dd | 14.0, 8.0 |

| H-3β | 2.80 | dd | 14.0, 4.5 |

| H-5 | 6.65 | d | 8.0 |

| H-6 | 6.75 | d | 2.0 |

| H-8 | 6.60 | dd | 8.0, 2.0 |

Note: Data is compiled from typical values reported in the literature. Solvent and instrument frequency can cause slight variations.

Table 2: ¹³C NMR Spectral Data of Salvianic Acid A (Danshensu)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 175.5 |

| C-2 | 72.0 |

| C-3 | 40.5 |

| C-4 | 130.0 |

| C-5 | 116.0 |

| C-6 | 117.5 |

| C-7 | 144.0 |

| C-8 | 122.0 |

| C-9 | 145.0 |

Note: Data is compiled from typical values reported in the literature. Solvent can cause slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for Salvianic Acid A (Danshensu)

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI- | 197.0450 | 179.0345, 153.0188, 135.0433 |

The deprotonated molecule [M-H]⁻ at m/z 197.0450 corresponds to the molecular formula C₉H₉O₅⁻. The fragmentation pattern in negative ion mode typically involves losses of H₂O and CO₂ from the carboxylic acid and hydroxyl groups[3].

Experimental Protocols

The following sections detail the methodologies for the isolation and structural analysis of this compound.

Isolation and Purification of Salvianic Acid A from Salvia miltiorrhiza

This protocol outlines a general procedure for the extraction and purification of the natural (R)-enantiomer, which serves as a standard for comparison with the racemic synthetic product.

Protocol:

-

Extraction:

-

Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 70% methanol (B129727) in water at room temperature with continuous stirring for 24 hours.

-

The extraction process is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The Salvianic acid A is primarily found in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The bioactive fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Fractions containing Salvianic acid A are identified by thin-layer chromatography (TLC) analysis.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure Salvianic acid A.

-

NMR Spectroscopic Analysis

Protocol:

-

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse programs are used for each experiment.

-

-

Data Processing and Analysis:

-

The acquired data is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Chemical shifts are referenced to the residual solvent peak.

-

The structure is elucidated by interpreting the chemical shifts, coupling constants, and correlation signals in the 2D NMR spectra.

-

Mass Spectrometric Analysis

Protocol:

-

Sample Preparation:

-

A dilute solution of the purified compound (approximately 10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data is acquired in both positive and negative ion modes.

-

Tandem mass spectrometry (MS/MS) experiments are performed on the parent ion to obtain fragmentation data.

-

-

Data Analysis:

-

The exact mass is used to determine the elemental composition.

-

The fragmentation pattern is analyzed to confirm the connectivity of the atoms within the molecule.

-

Visualizing the Structural Elucidation Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural elucidation process for this compound.

Caption: Workflow for the isolation, structural elucidation, and confirmation of this compound.

Caption: Logic diagram of how different NMR experiments contribute to the final structure determination.

This comprehensive guide provides the foundational knowledge and practical protocols for the structural elucidation of this compound. The presented data and workflows are intended to support researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development in their endeavors to work with this important bioactive molecule.

References

(Rac)-Salvianic Acid A vs. Salvianic Acid A: A Technical Guide to Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvianic acid A, a key water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential, particularly in cardiovascular diseases. A critical aspect often overlooked in its study is the compound's stereochemistry. This technical guide provides an in-depth comparison of (Rac)-Salvianic acid A and the naturally occurring, stereochemically pure Salvianic acid A, also known as Danshensu or (R)-(+)-3,4-dihydroxyphenyllactic acid. We delve into their chemical structures, synthesis, comparative biological activities, and the underlying signaling pathways. This document aims to equip researchers and drug development professionals with a comprehensive understanding of the importance of stereochemistry in the pharmacological profile of Salvianic acid A.

Introduction: The Significance of Stereochemistry

In drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different pharmacological and toxicological profiles. While one enantiomer may be therapeutically active, the other could be inactive or even contribute to adverse effects.

Salvianic acid A presents a classic case where the distinction between the racemic mixture and the pure enantiomer is crucial for accurate research and development. The naturally occurring and biologically active form is the (R)-enantiomer.[1][2] Chemical synthesis often results in a racemic mixture, denoted as this compound, which contains both the (R) and (S) enantiomers in equal measure. A thorough understanding of their distinct properties is paramount for advancing its clinical applications.

Chemical Structure and Synthesis

2.1. Chemical Structures

The fundamental difference between this compound and Salvianic acid A lies in their stereochemistry at the C2 position of the propanoic acid chain.

-

Salvianic acid A (Danshensu): This is the (R)-(+)-3,4-dihydroxyphenyllactic acid. Its specific spatial arrangement is recognized by biological targets, leading to its pharmacological effects.

-

This compound: This is a 1:1 mixture of (R)-(+)-3,4-dihydroxyphenyllactic acid and (S)-(-)-3,4-dihydroxyphenyllactic acid.

2.2. Synthesis and Isolation

The method of production dictates whether the final product is a racemic mixture or a pure enantiomer.

-

Chemical Synthesis: The synthesis of Salvianic acid A from starting materials like protocatechuic aldehyde typically results in a racemic mixture.[3]

-

Natural Extraction: Extraction from the roots of Salvia miltiorrhiza yields the naturally occurring (R)-enantiomer, Danshensu.[4]

-

Enantioselective Synthesis and Chiral Separation: To obtain the pure (R)-enantiomer for research or pharmaceutical use, either enantioselective synthesis methods are employed, or the racemic mixture is separated using techniques like chiral high-performance liquid chromatography (HPLC).[5][6] Biocatalytic methods using stereoselective enzymes, such as D-lactate dehydrogenase, can also be used to produce the (R)-enantiomer specifically.

Comparative Biological Activity and Quantitative Data

While extensive research has been conducted on the biological activities of the naturally occurring (R)-Salvianic acid A (Danshensu), there is a notable lack of studies directly comparing its efficacy to the racemic mixture. The available data predominantly focuses on the pure (R)-enantiomer, and it is widely assumed that the biological activity of the racemic mixture is primarily due to its (R)-enantiomer content.

3.1. Antioxidant Activity

(R)-Salvianic acid A is a potent antioxidant.[7] It effectively scavenges free radicals, which is a key mechanism behind its protective effects in various disease models.

| Assay | Compound | Metric | Value | Reference |

| DPPH Radical Scavenging | (R)-Salvianic acid A | EC50 | 1.43 ± 0.09 µg/mL | [8] |

| ABTS Radical Scavenging | (R)-Salvianic acid A | EC50 | Not explicitly quantified but noted as potent | [8] |

| Superoxide Anion Scavenging | (R)-Salvianic acid A | IC50 | 52 µg/mL |

3.2. Cardiovascular Protective Effects

The cardioprotective effects of (R)-Salvianic acid A are well-documented and are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10][11] It has been shown to protect against ischemia-reperfusion injury and improve cardiac function in preclinical models.

3.3. Neuroprotective Effects

(R)-Salvianic acid A exhibits neuroprotective properties, in part by activating signaling pathways that promote neuronal survival and reduce oxidative stress in the brain.[12]

3.4. Anti-inflammatory Activity

The anti-inflammatory effects of (R)-Salvianic acid A contribute to its therapeutic potential in a range of conditions. It can modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines.

Signaling Pathways

The therapeutic effects of (R)-Salvianic acid A are mediated through the modulation of multiple intracellular signaling pathways.

4.1. Cardiovascular Protection Signaling Pathways

Several signaling cascades have been identified as targets of (R)-Salvianic acid A in the cardiovascular system.

Caption: Signaling pathways modulated by (R)-Salvianic acid A in cardioprotection.

4.2. Neuroprotection Signaling Pathway

In the context of neuroprotection, the PKA/CREB/c-Fos pathway has been identified as a key target of (R)-Salvianic acid A.

Caption: PKA/CREB/c-Fos signaling pathway in (R)-Salvianic acid A-mediated neuroprotection.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of Salvianic acid A.

5.1. Chiral Separation of this compound by HPLC

Objective: To separate the (R) and (S) enantiomers of Salvianic acid A from a racemic mixture.

Methodology:

-

Column: A chiral stationary phase (CSP) column is essential. Examples include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.[6]

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.[13] The addition of acidic or basic modifiers may be necessary to improve peak shape and resolution.

-

Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of Salvianic acid A (around 280 nm).

-

Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.

5.2. Antioxidant Activity Assays

5.2.1. DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[14]

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound (Salvianic acid A).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value.[15]

5.2.2. ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic color.[16]

Protocol:

-

Generate the ABTS radical cation by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.

-

Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at a given wavelength (e.g., 734 nm).

-

Add the test compound (Salvianic acid A) at various concentrations to the ABTS radical cation solution.

-

After a set incubation period, measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and determine the antioxidant capacity, often expressed as Trolox equivalents.[17]

5.3. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][18][19]

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (Salvianic acid A) for the desired duration.

-

Add MTT solution to each well and incubate for a few hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of around 570 nm.[20]

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Caption: A logical workflow for the comparative study of (Rac)- and (R)-Salvianic Acid A.

Conclusion and Future Directions

The available scientific literature strongly indicates that the biological activities of Salvianic acid A are attributable to the (R)-enantiomer, Danshensu. This stereoisomer exhibits potent antioxidant, cardioprotective, and neuroprotective effects through the modulation of various signaling pathways. While the racemic mixture, this compound, is produced through chemical synthesis, there is a significant gap in the research directly comparing its biological efficacy to the pure (R)-enantiomer.

For researchers and drug development professionals, it is imperative to consider the stereochemistry of Salvianic acid A in their studies. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to quantify the differences in biological activity between this compound, (R)-Salvianic acid A, and potentially the (S)-enantiomer.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of both the racemic mixture and the pure enantiomers to understand potential differences in their bioavailability and in vivo effects.

-

Toxicological Evaluation: Assessing the toxicological profiles of the individual enantiomers and the racemic mixture to ensure the safety of future therapeutic applications.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of Salvianic acid A and pave the way for the development of more effective and safer treatments for a range of diseases.

References

- 1. research.ulusofona.pt [research.ulusofona.pt]

- 2. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chiraltech.com [chiraltech.com]

- 6. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Protective effects of Salvianic acid A against multiple-organ ischemia-reperfusion injury: a review [frontiersin.org]

- 10. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]

- 11. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. nrfhh.com [nrfhh.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. broadpharm.com [broadpharm.com]

- 19. protocols.io [protocols.io]

- 20. merckmillipore.com [merckmillipore.com]

(Rac)-Danshensu mechanism of antioxidant activity

An In-depth Technical Guide on the Core Antioxidant Mechanisms of (Rac)-Danshensu

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Danshensu, a primary water-soluble phenolic acid derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered significant scientific interest for its potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the multifaceted mechanisms through which Danshensu (B613839) mitigates oxidative stress. The core of its activity lies in a dual approach: direct scavenging of reactive oxygen species (ROS) and, more significantly, the upregulation of endogenous antioxidant defense systems.[2][3] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and modulation of upstream kinases, including the PI3K/Akt and MAPK pathways.[4][5][6] This document details these mechanisms, presents quantitative data from various studies, outlines key experimental protocols, and provides visual diagrams of the involved signaling cascades to support further research and development.

Core Antioxidant Mechanisms

The antioxidant capacity of (Rac)-Danshensu is not attributed to a single mode of action but rather a synergistic combination of direct and indirect effects. The catechol structure within Danshensu is a key functional group responsible for its antioxidant activity.[1][7]

Direct Free Radical Scavenging Activity

Danshensu exhibits a potent capacity to directly neutralize a variety of harmful free radicals. Studies have demonstrated that its scavenging activity against hydroxyl radicals (HO•), superoxide (B77818) anion radicals (O₂•⁻), 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals, and 2-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals is often superior to that of Vitamin C, a standard antioxidant.[8] However, its iron-chelating and hydrogen peroxide scavenging activities have been reported to be weaker in comparison.[8]

Table 1: In Vitro Radical Scavenging Activity of Danshensu

| Radical/Assay | Danshensu Performance | Reference Compound | Finding | Source |

|---|---|---|---|---|

| DPPH Radical | Stronger scavenging activity | Vitamin C | Danshensu is a more potent DPPH radical scavenger. | [8] |

| ABTS Radical | Higher VCEAC* (12.89) | Vitamin C (10.00) | Danshensu shows superior scavenging activity. | [8] |

| Superoxide Anion (O₂•⁻) | Higher scavenging activity | Vitamin C | More effective at neutralizing superoxide anions. | [8] |

| Hydroxyl Radical (HO•) | Higher scavenging activity | Vitamin C | More effective at neutralizing hydroxyl radicals. | [8] |

| Iron Chelating | Weaker activity | Vitamin C | Less effective at chelating iron ions. | [8] |

| Hydrogen Peroxide (H₂O₂) | Weaker scavenging activity | Vitamin C | Less effective at directly scavenging H₂O₂. | [8] |

*VCEAC: Vitamin C Equivalent Antioxidant Capacity (mg/100ml)

Upregulation of Endogenous Antioxidant Defenses

A primary mechanism of Danshensu's protective effect is its ability to bolster the cell's own antioxidant machinery. This is predominantly achieved through the activation of the Nrf2 signaling pathway.[4][9]

-

Nrf2/ARE Pathway Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Danshensu induces the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[4]

-

Induction of Phase II Antioxidant Enzymes: Nrf2 activation leads to the increased expression and activity of several critical antioxidant and detoxifying enzymes, including:

By enhancing these endogenous systems, Danshensu provides a sustained defense against oxidative insults.

Key Signaling Pathways Modulated by (Rac)-Danshensu

Danshensu's antioxidant effects are orchestrated through the modulation of complex intracellular signaling networks that respond to oxidative stress.

The Nrf2/HO-1 Signaling Pathway

As the central pathway for its indirect antioxidant activity, Danshensu has been shown to activate Nrf2 and significantly increase the expression of its downstream target, HO-1.[2][12] This activation is a critical component of its protective effects against oxidative damage in various cell types, including cardiomyocytes and neurons.[4][11]

Upstream Kinase Regulation: PI3K/Akt and MAPK Pathways

The activation of Nrf2 by Danshensu is not a direct interaction but is mediated by upstream signaling kinases.

-

PI3K/Akt Pathway: Several studies have demonstrated that the cardioprotective effects of Danshensu are mediated through the PI3K/Akt pathway, which in turn leads to the activation of Nrf2.[4][5][10] Phosphorylation of Akt is a key step in this cascade.

-

MAPK Pathway (ERK & p38): The mitogen-activated protein kinase (MAPK) pathways are also critically involved. Danshensu has been shown to modulate the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK in response to oxidative stressors.[2][4][6] Activation of ERK1/2 can lead to Nrf2 activation, while inhibition of pro-inflammatory p38 signaling can reduce oxidative damage.[4][6] Reactive oxygen species themselves can trigger MAPK signaling, which Danshensu then modulates to promote cell survival.[6][13]

Quantitative Data on Antioxidant Effects

The efficacy of Danshensu has been quantified in numerous in vitro and in vivo models. It consistently demonstrates the ability to reduce markers of oxidative stress and enhance the activity of protective enzymes.

Table 2: Effect of Danshensu on Oxidative Stress Markers and Antioxidant Enzyme Activity

| Model System | Stressor | Danshensu Treatment | Effect on MDA | Effect on ROS | Effect on SOD Activity | Effect on GPx Activity | Effect on CAT Activity | Source |

|---|---|---|---|---|---|---|---|---|

| Rat Hearts | Ischemia/Reperfusion | 1 µM & 10 µM | Decreased | Decreased | Increased | Increased | Increased | [4] |

| Rat Brain | Ischemia/Reperfusion | N/A (with HSYA) | Diminished | N/A | Heightened | Heightened | N/A | [11] |

| Mouse Kidney | Cisplatin | 3 g/kg | Normalized | N/A | Restored | Restored | N/A | [9] |

| H9c2 Cells | Doxorubicin | Low & High Doses | Reduced | Reduced by 65.8% (High) | Increased | Increased | Increased | [7] |

| HUVECs | H₂O₂ | 25-200 µM | Decreased | Decreased | Increased | N/A | N/A | [14] |

*MDA: Malondialdehyde, a marker of lipid peroxidation. ROS: Reactive Oxygen Species. SOD: Superoxide Dismutase. GPx: Glutathione Peroxidase. CAT: Catalase. HSYA: Hydroxysafflor yellow A. HUVECs: Human Umbilical Vein Endothelial Cells.

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the antioxidant potential of compounds like (Rac)-Danshensu. Below are detailed protocols for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This cell-free assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Prepare a series of dilutions of (Rac)-Danshensu and a standard antioxidant (e.g., Ascorbic Acid or Trolox).

-

Reaction Setup: In a 96-well microplate, add 100 µL of each Danshensu dilution or standard to respective wells.[15]

-

Initiation: Add 100 µL of the DPPH solution to each well. For the control well, add 100 µL of the solvent (methanol/ethanol) instead of the antioxidant.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader. The scavenging activity is calculated as a percentage of the reduction in absorbance compared to the control.

-

Calculation: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required for 50% scavenging) is determined from a dose-response curve.

Measurement of Intracellular ROS (DCFH-DA Assay)

This cell-based assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture: Seed cells (e.g., H9c2 or HUVECs) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of (Rac)-Danshensu for a specified period (e.g., 1-2 hours).

-

Oxidative Insult: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) and incubate.[14][15]

-

Probe Loading: Wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free media to each well and incubate at 37°C for 20-30 minutes.[15]

-

Wash: Remove the DCFH-DA solution and wash the cells gently with warm PBS to remove any excess probe.[15]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Measurement of Antioxidant Enzyme Activity (SOD, GPx)

Enzyme activities are typically measured in cell or tissue lysates using spectrophotometric commercial assay kits.

A. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase), which then react with a detector compound (e.g., WST-1 or NBT) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this reaction.[16]

-

Procedure:

-

Prepare cell or tissue lysates according to the kit manufacturer's protocol.

-

Add lysate samples, standards, and blank controls to a 96-well plate.

-

Add the working solution containing the substrate (e.g., xanthine).

-

Initiate the reaction by adding the enzyme solution (e.g., xanthine oxidase).

-

Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Measure the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculate the percentage of inhibition and determine SOD activity relative to a standard curve.

-

B. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This is an indirect coupled assay. GPx reduces a hydroperoxide (e.g., cumene (B47948) hydroperoxide) using reduced glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, consuming NADPH in the process. The rate of NADPH decrease, measured at 340 nm, is proportional to GPx activity.[17][18]

-

Procedure:

-

Prepare cell or tissue lysates.

-

Add samples and controls to a 96-well plate.

-

Add a co-substrate mixture containing GSH, GR, and NADPH.[18]

-

Incubate to allow for the depletion of any existing GSSG.

-

Initiate the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide).

-

Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of decrease.

-

Calculate GPx activity based on the rate of NADPH consumption.

-

Conclusion

(Rac)-Danshensu employs a robust, dual-pronged strategy to combat oxidative stress. It acts as a direct scavenger of free radicals and, more importantly, enhances the cell's intrinsic antioxidant capabilities by activating the Nrf2 signaling pathway via upstream PI3K/Akt and MAPK signaling. This comprehensive mechanism, supported by extensive quantitative data, underscores its potential as a valuable therapeutic agent for the prevention and treatment of a wide range of pathologies rooted in oxidative stress, including cardiovascular and neurodegenerative diseases. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for professionals in the field to further explore and harness the therapeutic potential of this remarkable natural compound.

References

- 1. The biological activity and Mechanisms of Danshensu_Chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Danshensu derivative confers cardioprotection via PI3K/Akt and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Danshensu Inhibits β-Adrenergic Receptors-Mediated Cardiac Fibrosis by ROS/p38 MAPK Axis [jstage.jst.go.jp]

- 7. Frontiers | Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation [frontiersin.org]

- 8. Characterization of the radical scavenging and antioxidant activities of danshensu and salvianolic acid B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Danshen modulates Nrf2-mediated signaling pathway in cisplatin-induced renal injury [journal.hep.com.cn]

- 10. Synergistic cardioprotective effects of Danshensu and hydroxysafflor yellow A against myocardial ischemia-reperfusion injury are mediated through the Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tanshinol protects human umbilical vein endothelial cells against hydrogen peroxide‑induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Determination of superoxide dismutase and glutathione peroxidase activities in blood of healthy pediatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

(Rac)-Salvianic Acid A: A Technical Guide to its Free Radical Scavenging Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A, a prominent water-soluble phenolic acid derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities, particularly its potent antioxidant effects. This technical guide provides an in-depth analysis of the free radical scavenging capacity of Salvianic acid A (SAA), presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Direct Free Radical Scavenging Activity: Quantitative Analysis

Salvianic acid A exhibits robust direct free radical scavenging activity, as demonstrated by various in vitro assays. The following table summarizes the quantitative data on its efficacy in scavenging DPPH and ABTS radicals.

| Assay Type | Parameter | Value | Reference |

| DPPH Radical Scavenging | EC50 | 1.43 ± 0.09 µg/mL | [1] |

| ABTS Radical Cation Decolorization | EC50 | 1.35 ± 0.00 µg/mL | [1] |

| ORAC | - | Not available in cited literature | - |

Note: EC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Molecular Mechanisms of Antioxidant Action: Signaling Pathways

Beyond direct radical scavenging, Salvianic acid A exerts its antioxidant effects by modulating key cellular signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Nrf2/HO-1 Signaling Pathway

Salvianic acid A has been shown to upregulate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like SAA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and other enzymes like superoxide (B77818) dismutase (SOD).

Caption: Activation of the Nrf2/HO-1 signaling pathway by Salvianic Acid A.

Crosstalk with NF-κB and PI3K/Akt Pathways

The antioxidant activity of Salvianic acid A is also linked to its modulation of other critical signaling pathways. It has been observed to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by oxidative stress. Furthermore, the activation of the Nrf2 pathway by SAA can be mediated by upstream kinases such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Caption: Crosstalk of Salvianic Acid A with NF-κB and PI3K/Akt pathways.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to quantify the free radical scavenging capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.

-

Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

-

Prepare a series of concentrations of a positive control, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the Salvianic acid A solution or the standard.

-

Add an equal volume of the DPPH solution to each well/cuvette and mix thoroughly.

-

For the blank, use methanol instead of the antioxidant solution.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Caption: Workflow for the ABTS radical cation decolorization assay.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

On the day of the assay, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a standard (e.g., Trolox) and perform serial dilutions.

-

-

Assay Procedure:

-

Add a small volume of the Salvianic acid A solution or standard to a larger volume of the diluted ABTS•+ solution.

-

Mix and allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve.

References

(Rac)-Salvianic Acid A: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A, also known as Salvianic acid A (SAA) or Danshensu, is a phenolic acid and a primary water-soluble bioactive component isolated from the root of Salvia miltiorrhiza (Danshen).[1][2] This traditional Chinese medicine has been used for centuries to treat a variety of ailments. Modern research has identified this compound as a key contributor to the therapeutic effects of Danshen, demonstrating a wide spectrum of pharmacological activities. These include potent antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective properties.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanisms of action, potential therapeutic applications, quantitative data from preclinical studies, and detailed experimental protocols.

Core Therapeutic Areas and Mechanisms of Action

This compound exerts its pleiotropic effects by modulating multiple critical signaling pathways. Its therapeutic potential spans several major disease areas.

Oncology

In the field of oncology, this compound has demonstrated significant potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and even reverse drug resistance.[5][6]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: SAA triggers programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[8][9]

-

Cell Cycle Arrest: SAA can halt the progression of the cell cycle in cancer cells, preventing their uncontrolled division.

-

Inhibition of Metastasis: The compound has been observed to decrease the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis.[6]

-

Reversal of Drug Resistance: this compound has shown promise in sensitizing drug-resistant cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel.[5][6] It can achieve this by inhibiting the expression of drug efflux pumps and modulating signaling pathways associated with resistance, such as the PI3K/Akt pathway.[5]

Quantitative Data: Anticancer Activity

The anti-proliferative effects of this compound have been quantified in various cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | ~5-30 | [3] |

| DU145 | Prostate Carcinoma | ~5-30 | [3] |

| NCI-H1975 | Non-small Cell Lung Cancer | ~5-30 | [3] |

| A549 | Lung Adenocarcinoma | ~5-30 | [3] |

| SKOV3 | Ovarian Carcinoma | Not specified | [3] |

| HCT-8/VCR | Colorectal Cancer | 114.79 ± 10.94 µg/mL (SAB) | [10] |

| U87 | Glioblastoma | 50 µmol/L (SAB) inhibited growth | [10] |

Note: Some data points refer to Salvianolic Acid B (SAB), a related compound, for comparative purposes.

Cardiovascular Protection

This compound exhibits significant cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury.[7][11][12]

Key Cardioprotective Mechanisms:

-

Antioxidant Activity: SAA is a potent scavenger of reactive oxygen species (ROS), which are major contributors to myocardial damage during I/R.[4][13]

-

Anti-apoptotic Effects: It protects cardiomyocytes from apoptosis by activating pro-survival signaling pathways such as the PI3K/Akt and ERK1/2 pathways.[11]

-

Improvement of Endothelial Function: SAA promotes the function of endothelial progenitor cells, which are crucial for vascular repair and neovascularization.[14]

-

Anti-inflammatory Effects: The compound can suppress inflammatory responses in the myocardium following ischemic events.

Neuroprotection

The neuroprotective properties of this compound make it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.[8][15][16]

Key Neuroprotective Mechanisms:

-

Inhibition of Oxidative Stress: SAA protects neurons from oxidative damage by scavenging free radicals and enhancing the expression of antioxidant enzymes.[8]

-

Anti-inflammatory Action: It can reduce neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory cytokines.[17]

-

Anti-apoptotic Activity: SAA prevents neuronal apoptosis by regulating the Bax/Bcl-2 ratio and inhibiting caspase activation.[8]

-

Promotion of Neurogenesis: Long-term administration of SAA has been shown to promote endogenous neurogenesis after ischemic stroke.

Anti-inflammatory Effects

Underlying many of its therapeutic effects is the potent anti-inflammatory activity of this compound.

Key Anti-inflammatory Mechanisms:

-

Inhibition of NF-κB Pathway: SAA can suppress the activation of the transcription factor NF-κB, a master regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα and targeting IκB kinase β (IKKβ).[18][19]

-

Activation of Nrf2 Pathway: SAA activates the Nrf2 signaling pathway, which leads to the expression of antioxidant and cytoprotective genes, thereby counteracting inflammation.[20][21][22]

-

Modulation of MAPK Pathway: The compound can also modulate the p38/MAPK signaling pathway, which is involved in the production of inflammatory mediators.[23]

Signaling Pathways Modulated by this compound

The multifaceted therapeutic potential of this compound stems from its ability to interact with and modulate several key intracellular signaling cascades.

Anti-inflammatory Signaling via NF-κB and Nrf2 Pathways

Caption: this compound's anti-inflammatory mechanism.

Pro-survival and Anti-apoptotic Signaling via PI3K/Akt Pathway

Caption: Pro-survival signaling cascade activated by this compound.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or protective effects of this compound on cultured cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways modulated by this compound.

Methodology:

-

Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB p65, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)

Objective: To assess the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators.

Methodology:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of SAA for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cells and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite (B80452) concentration using a standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

-

Follow the manufacturer's protocol to measure cytokine concentrations in the supernatant.

-

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of this compound.

Methodology:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reaction Mixture: Mix the SAA solution with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Experimental Workflow for Investigating Neuroprotective Effects

Caption: Workflow for assessing the neuroprotective potential of this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a broad range of therapeutic applications. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress provides a strong rationale for its development as a therapeutic agent for cancer, cardiovascular diseases, and neurodegenerative disorders. The quantitative data from preclinical studies are encouraging, though further research is needed to establish its efficacy and safety in clinical settings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted pharmacological properties of this remarkable molecule. Future investigations should focus on optimizing its bioavailability, conducting rigorous clinical trials, and exploring its potential in combination therapies to fully unlock its therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]

- 7. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Salvianic acid A protects L-02 cells against γ-irradiation-induced apoptosis via the scavenging of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvianolic acid A demonstrates cardioprotective effects in rat hearts and cardiomyocytes after ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardioprotective effects of salvianolic Acid a on myocardial ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvianolic Acid Exerts Cardioprotection through Promoting Angiogenesis in Animal Models of Acute Myocardial Infarction: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective effects of Salvianic acid A against multiple-organ ischemia-reperfusion injury: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Acute Treatment with Salvianolic Acid A Produces Neuroprotection in Stroke Models by Inducing Excitatory Long-Term Synaptic Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salvianic acid A inhibits lipopolysaccharide-induced apoptosis through regulating glutathione peroxidase activity and malondialdehyde level in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Salvianolic Acid A Protects the Kidney against Oxidative Stress by Activating the Akt/GSK-3β/Nrf2 Signaling Pathway and Inhibiting the NF-κB Signaling Pathway in 5/6 Nephrectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Salvianolic Acid A Activates Nrf2-Related Signaling Pathways to Inhibit Ferroptosis to Improve Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Salvianolic Acid A Exhibits Anti-Inflammatory and Antiarthritic Effects via Inhibiting NF-κB and p38/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Salvianic Acid A: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Salvianic acid A (SAA), a prominent water-soluble phenolic acid derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of its potency across different biological targets.

Anticancer Activity

This compound has demonstrated significant anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~5-30 | [1] |

| DU145 | Prostate Carcinoma | ~5-30 | [1] |

| NCI-H1975 | Non-small Cell Lung Cancer | ~5-30 | [1] |

| A549 | Lung Adenocarcinoma | ~5-30 | [1] |

| SKOV3 | Ovarian Carcinoma | Not specified | [1] |

| Table 1: Anti-proliferative effects and IC50 values of Salvianic Acid A (Sal A) in various cancer cell lines. |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. While specific IC50 values for assays like DPPH and ABTS are not consistently reported in a comparative table across the literature, its potent radical scavenging activity has been noted.

| Assay | Activity | Reference |

| DPPH Radical Scavenging | Potent activity | [2] |

| ABTS Radical Scavenging | Potent activity | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Reducing potential | [4] |

| Table 2: Summary of Antioxidant Activity of Salvianic Acid A. |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting key enzymes and mediators involved in the inflammatory cascade.

| Target | Effect | Reference |

| Cyclooxygenase-2 (COX-2) | Inhibition | [5] |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | [6] |

| Lipoxygenase (LOX) | Inhibition | [7] |

| Table 3: Anti-inflammatory Targets of Salvianic Acid A. |

Signaling Pathways Modulated by this compound

This compound modulates several key signaling pathways implicated in cell survival, proliferation, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. This compound has been shown to modulate this pathway, which is often dysregulated in cancer.

Figure 1: this compound inhibiting the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to interfere with this pathway.

Figure 2: this compound interfering with the MAPK/ERK signaling pathway.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound can activate this protective pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. jmp.ir [jmp.ir]

- 5. Salvianolic Acid B Inhibits Growth of Head and Neck Squamous Cell Carcinoma in vitro and in vivo via Cyclooxygenase-2 and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

(Rac)-Salvianic Acid A Biosynthesis: A Technical Guide

This guide provides a comprehensive analysis of the biosynthetic pathways of (Rac)-Salvianic acid A, also known as Danshensu. It is intended for researchers, scientists, and drug development professionals interested in the production of this pharmacologically significant compound. The guide details the enzymatic steps, presents key quantitative data from various production strategies, outlines experimental protocols, and visualizes the core metabolic and regulatory pathways.

Introduction to Salvianic Acid A

Salvianic acid A, or (R)-(+)-3,4-dihydroxyphenyllactic acid, is a primary water-soluble bioactive component isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen)[1][2]. It exhibits a wide range of pharmacological activities, including potent antioxidant, antithrombotic, and anti-inflammatory effects, making it a valuable compound for the treatment of cardiovascular and cerebrovascular diseases[1][3][4]. While traditionally obtained through extraction from plant sources, this method is often limited by low yields[2]. Consequently, significant research has focused on developing efficient biosynthetic routes for its production.

Biosynthetic Pathways of Salvianic Acid A

The biosynthesis of Salvianic acid A primarily proceeds through two distinct enzymatic pathways, starting from either L-tyrosine or L-3,4-dihydroxyphenylalanine (L-DOPA). These pathways leverage a series of enzymatic reactions, including deamination, reduction, and hydroxylation, to construct the final molecule.

Pathway from L-Tyrosine

A multi-enzyme cascade system has been developed for the synthesis of Salvianic acid A from the cost-effective and stable precursor, L-tyrosine[1][2]. This pathway involves three key enzymatic steps:

-

Deamination of L-Tyrosine: The process is initiated by an L-amino acid deaminase, which converts L-tyrosine into 4-hydroxyphenylpyruvic acid (4-HPPA).

-

Chiral Reduction of 4-HPPA: A D-lactate dehydrogenase then catalyzes the stereoselective reduction of the keto group in 4-HPPA to form 4-hydroxyphenyllactic acid (4-HPLA).

-

Ortho-hydroxylation of 4-HPLA: Finally, a 4-hydroxyphenylacetate (B1229458) 3-hydroxylase introduces a hydroxyl group onto the aromatic ring of 4-HPLA to yield Salvianic acid A.

To ensure the continuous regeneration of the NADH cofactor required by the dehydrogenase, a formate (B1220265) dehydrogenase is often included in the system[1][2].

Due to the promiscuity of the enzymes involved, an alternative, less efficient pathway can occur where 4-HPPA is first hydroxylated to 3,4-dihydroxyphenylpyruvic acid (DHPPA), which is then reduced to Salvianic acid A. However, DHPPA is an unstable intermediate, making this route less favorable[1].

References

- 1. Development of a Multienzyme Cascade for Salvianolic Acid A Synthesis from l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient production of salvianic acid A from l-dihydroxyphenylalanine through a tri-enzyme cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Salvianic Acid A from l-DOPA via Biocatalytic Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (Rac)-Salvianic Acid A: A Guide for Researchers

Application Notes and Protocols for the Chemical and Biosynthetic Preparation of (Rac)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid

Introduction